Cas no 179810-58-3 (Ethanone,1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-)
Ethanone,1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-
- 1,3-dimethyl-4-acetyl-5-aminopyrazole
- Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)- (9CI)
- 4-acetyl-5-amino-1,3-dimethylpyrazole
- 1-(5-amino-1,3-dimethylpyrazol-4-yl)ethanone
- 179810-58-3
- Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-
- AKOS023413709
- 1-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)ethanone
- EN300-396154
- Z1262641887
- 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one
-
- Inchi: 1S/C7H11N3O/c1-4-6(5(2)11)7(8)10(3)9-4/h8H2,1-3H3
- InChI Key: SYAUYDVLRRJHKT-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(C)=NN(C)C=1N
Computed Properties
- Exact Mass: 153.09033
- Monoisotopic Mass: 153.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 60.9Ų
Experimental Properties
- PSA: 60.91
Ethanone,1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM433625-1g |
Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)- |
179810-58-3 | 95%+ | 1g |
$1001 | 2023-01-03 | |
| Enamine | EN300-396154-0.05g |
1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one |
179810-58-3 | 95.0% | 0.05g |
$245.0 | 2025-03-16 | |
| Enamine | EN300-396154-0.1g |
1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one |
179810-58-3 | 95.0% | 0.1g |
$366.0 | 2025-03-16 | |
| Enamine | EN300-396154-0.25g |
1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one |
179810-58-3 | 95.0% | 0.25g |
$524.0 | 2025-03-16 | |
| Enamine | EN300-396154-0.5g |
1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one |
179810-58-3 | 95.0% | 0.5g |
$824.0 | 2025-03-16 | |
| Enamine | EN300-396154-1.0g |
1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one |
179810-58-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-16 | |
| Enamine | EN300-396154-2.5g |
1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one |
179810-58-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-16 | |
| Enamine | EN300-396154-5.0g |
1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one |
179810-58-3 | 95.0% | 5.0g |
$3065.0 | 2025-03-16 | |
| Enamine | EN300-396154-10.0g |
1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one |
179810-58-3 | 95.0% | 10.0g |
$4545.0 | 2025-03-16 | |
| Aaron | AR0027ZG-50mg |
Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)- |
179810-58-3 | 95% | 50mg |
$362.00 | 2025-01-21 |
Ethanone,1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)- Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on Ethanone,1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-
Introduction to Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)- (CAS No. 179810-58-3)
Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. With the CAS number 179810-58-3, this molecule has garnered attention for its versatile applications in drug discovery and medicinal chemistry. The compound's unique structural features, particularly the presence of a pyrazole ring substituted with an amino group and dimethyl groups, make it a valuable scaffold for developing novel therapeutic agents.
The pyrazole moiety is a well-known heterocyclic compound that plays a crucial role in medicinal chemistry due to its biological activity and structural flexibility. Pyrazoles are found in numerous natural products and have been extensively studied for their potential as pharmacophores. In particular, 5-amino-1,3-dimethyl-1H-pyrazole derivatives have shown promise in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer activities. The incorporation of this moiety into the ethanone backbone enhances the compound's potential for further functionalization and drug development.
The ethanone group in Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-, serves as an excellent reactive site for further chemical modifications. This allows chemists to explore a wide range of derivatives by introducing different functional groups or linking the compound to other bioactive molecules. The versatility of this structure makes it particularly useful in the design of targeted therapies and personalized medicine approaches.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. Studies have demonstrated that pyrazole derivatives can modulate various biological pathways by interacting with specific targets. For instance, Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)- has been investigated for its potential role in inhibiting enzymes involved in inflammatory processes. This compound's ability to interact with these enzymes suggests its utility in developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-, has shown promise in anticancer research. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by disrupting key cellular signaling pathways. The pyrazole ring's ability to interfere with microtubule formation and other critical processes within cancer cells makes it a promising candidate for further investigation. These findings align with broader trends in oncology research, where targeting multiple pathways simultaneously is increasingly recognized as an effective strategy for cancer treatment.
The synthesis of Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-, involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of the pyrazole derivative followed by its coupling with an ethanone precursor. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and selectivity. These synthetic methodologies are critical for producing complex molecules like this one efficiently and with minimal byproducts.
The pharmaceutical industry continues to invest heavily in the development of novel compounds based on heterocyclic scaffolds like pyrazole. The demand for innovative drugs that address unmet medical needs has driven significant interest in compounds such as Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-. Researchers are exploring various derivatives to optimize their pharmacological properties and improve their bioavailability. This ongoing research underscores the importance of compounds like this one in advancing therapeutic strategies across multiple disease areas.
In conclusion, Ethanone, 1-(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)-, represents a compelling example of how structural innovation can lead to new therapeutic opportunities. Its unique combination of a pyrazole ring and an ethanone group provides a versatile platform for drug discovery and development. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone of pharmaceutical innovation for years to come.
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